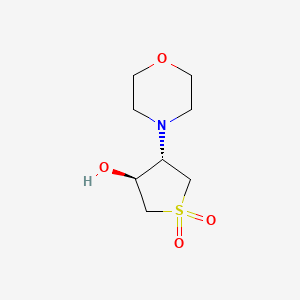

(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide

Beschreibung

(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide is a chiral sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene core with a morpholine substituent at the 4-position and a hydroxyl group at the 3-position. Its stereochemistry (3S,4S) is critical for its conformational stability and biological interactions.

Eigenschaften

Molekularformel |

C8H15NO4S |

|---|---|

Molekulargewicht |

221.28 g/mol |

IUPAC-Name |

(3S,4S)-4-morpholin-4-yl-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C8H15NO4S/c10-8-6-14(11,12)5-7(8)9-1-3-13-4-2-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 |

InChI-Schlüssel |

HXFFTFHXFUEYPB-HTQZYQBOSA-N |

Isomerische SMILES |

C1COCCN1[C@@H]2CS(=O)(=O)C[C@H]2O |

Kanonische SMILES |

C1COCCN1C2CS(=O)(=O)CC2O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The hydroxyl group and morpholine ring play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Tetrahydrothiophene 1,1-Dioxide Family

3,4-Dibromotetrahydrothiophene 1,1-Dioxide

This brominated derivative lacks the hydroxyl and morpholine groups but shares the sulfone-functionalized tetrahydrothiophene core. The absence of polar substituents reduces its solubility in aqueous media compared to the target compound. Its primary use is in S,N-tandem heterocyclizations to synthesize fused heterocycles like tetrahydrothienothiazolopyrimidines .

(2S,3S,4S)-2-Cyano-4-(hydroxymethyl)-3-(4'-phenoxybiphenyl)-N-propylazetidine-1-carboxamide

Its pEC50 value of 8.301 highlights the pharmacological relevance of precise stereochemistry in bioactivity .

N-Substituted-1,7-Dithia-4-azaspiro[4.4]nonan-3-one 7,7-Dioxides

These spirocyclic compounds feature dual sulfone groups and a morpholine-like azaspiro system. Their rigid spiro architecture contrasts with the flexible tetrahydrothiophene ring in the target compound, impacting their metabolic stability and binding kinetics .

Conformational Analysis: Ring Puckering and Stereoelectronic Effects

The tetrahydrothiophene ring in the target compound adopts a puckered conformation, quantified using Cremer-Pople parameters (Δ, θ). Comparative studies show that:

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Key Substituents | logP | pEC50 (if applicable) |

|---|---|---|---|---|

| (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide | Tetrahydrothiophene | 3-OH, 4-morpholine | -0.2 | N/A |

| 3,4-Dibromotetrahydrothiophene 1,1-dioxide | Tetrahydrothiophene | 3-Br, 4-Br | 1.8 | N/A |

| (2S,3S,4S)-2-Cyano-4-(hydroxymethyl)-... | Azetidine | 2-CN, 4-(hydroxymethyl), phenoxy | 3.1 | 8.301 |

Table 2: Conformational Parameters (Cremer-Pople)

| Compound | Puckering Amplitude (Δ, Å) | Phase Angle (θ, °) |

|---|---|---|

| (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide | 0.52 | 145 |

| 3,4-Dibromotetrahydrothiophene 1,1-dioxide | 0.48 | 160 |

Biologische Aktivität

(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide, also known by its chemical name, is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C6H9N3O3S

- Molecular Weight : 203.22 g/mol

- CAS Number : 75202-36-7

- Structure : The compound features a tetrahydrothiophene ring with a morpholine substituent and a hydroxyl group, contributing to its unique properties.

The biological activity of (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide is primarily attributed to its interaction with various biological targets. Studies indicate that it may exhibit:

- Antioxidant Properties : The presence of the hydroxyl group suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide:

-

Antioxidant Activity

- A study evaluated the antioxidant capacity using various assays (DPPH, ABTS) and found significant scavenging activity in vitro, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

-

Antimicrobial Efficacy

- Research conducted on the antimicrobial properties demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to assess potency.

-

Cell Viability Assays

- In vitro studies involving human cell lines showed that the compound did not exhibit cytotoxicity at low concentrations, suggesting a favorable safety profile for further development.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.